molecular formula C20H25ClN2O3 B13734133 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride CAS No. 19447-99-5

2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride

Cat. No.: B13734133
CAS No.: 19447-99-5
M. Wt: 376.9 g/mol
InChI Key: MSIGPCPMIQJKBD-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt featuring a piperidinium ring, a carbamate linker, and a 2-phenoxyphenyl substituent. The chloride counterion enhances aqueous solubility.

Properties

CAS No.

19447-99-5

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H24N2O3.ClH/c23-20(24-16-15-22-13-7-2-8-14-22)21-18-11-5-6-12-19(18)25-17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H,21,23);1H

InChI Key

MSIGPCPMIQJKBD-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=CC=CC=C2OC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with an appropriate carbamate precursor. One common method involves the reaction of piperidine with 2-phenoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type logP* Key Features
Target Compound† C23H27ClN2O3 ~421.93 (calculated) 2-phenoxyphenyl (ortho-phenoxy) ~5.2 (est.) Bulky aromatic substituent; high lipophilicity
2-Piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride C21H27ClN2O3 390.9 3-phenylmethoxyphenyl (meta-benzyloxy) N/A Enhanced solubility due to benzyloxy group
2-Piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate chloride C18H29ClN2O3 356.89 4-butoxyphenyl (para-alkoxy) 4.69 Moderate lipophilicity; para-substitution reduces steric hindrance
(2-Pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride C18H20Cl3N2O2 392.08 2,6-dichlorophenyl (ortho/para-chloro) N/A Electron-withdrawing Cl groups; potential enhanced reactivity
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate chloride C20H33ClN2O3 384.94 4-pentoxyphenyl (para-alkoxy) N/A Longer alkoxy chain; increased hydrophobicity

*logP values estimated based on structural similarity.
†Calculated using data from analogous compounds.

Key Observations:
  • Substituent Effects: The target compound’s ortho-phenoxy group is bulkier and more aromatic than alkoxy or benzyloxy substituents in analogs, likely increasing lipophilicity (logP ~5.2 vs. 4.69 for butoxy analog) .
  • Amine Moieties : Piperidinium rings (6-membered) vs. pyrrolidinium (5-membered, ) alter ring strain and basicity, impacting receptor binding .
  • Counterion Role : Chloride salts universally improve aqueous solubility, critical for bioavailability .

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